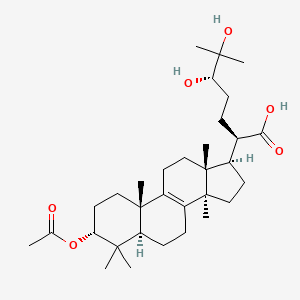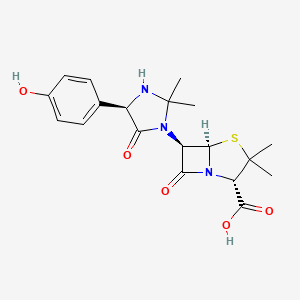
Oxetacillin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxetacillin is a penicillin antibiotic with antibacterial activity. Oxetacillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Bioavailability
The pharmacokinetics and relative bioavailability of oxetacillin, particularly in combination with sulbactam, have been studied to understand how the body absorbs, distributes, metabolizes, and excretes these drugs. Research has shown that oxetacillin-sulbactam tablets have comparable pharmacokinetic parameters to imported equivalents, indicating bioequivalence. This suggests that domestic formulations of oxetacillin can effectively deliver the drug's active components, making it a viable option for treating bacterial infections (Zhang Lixin, 2003).
Antibiotic Resistance and Activity
The activity of oxetacillin and related beta-lactam antibiotics against various bacterial strains, including those resistant to other antibiotics, is a critical area of study. For instance, temocillin, a narrow-spectrum penicillin, has shown efficacy against Enterobacteriaceae with KPC-type carbapenemases but not against OXA-48-like enzymes. High-level temocillin resistance has been explored as a diagnostic marker for identifying OXA-48 carbapenemase producers, which is crucial for the effective treatment of infections caused by these resistant bacteria (Woodford et al., 2014).
Synthesis and Stability Enhancements
The synthesis and stability of oxetane analogs of drugs like thalidomide and lenalidomide have been researched, with findings suggesting that these analogs maintain similar physicochemical and in vitro properties to their parent drugs. The introduction of an oxetane ring could offer a strategy for enhancing the stability and potentially the safety profile of related compounds, including oxetacillin (Burkhard et al., 2013).
Mechanisms of Antibiotic Resistance
Understanding the mechanisms behind antibiotic resistance is essential for developing strategies to combat resistant bacterial strains. Studies on amdinocillin resistance in Escherichia coli have identified mutations conferring resistance, offering insights into how similar mechanisms may impact the efficacy of oxetacillin and other beta-lactam antibiotics. Such research is critical for informing the development of new drugs and treatment regimens capable of overcoming resistance (Thulin, Sundqvist, & Andersson, 2015).
Modulation of Antibiotic Resistance
Research has also focused on the potential for certain compounds to modulate antibiotic resistance, enhancing the efficacy of existing antibiotics like oxetacillin. For example, studies on the effects of oleanolic acid and ursolic acid have shown that they can synergistically enhance the activity of beta-lactam antibiotics against certain bacterial pathogens, suggesting a possible approach to mitigating resistance issues (Kurek et al., 2012).
Propiedades
Número CAS |
53861-02-2 |
|---|---|
Nombre del producto |
Oxetacillin |
Fórmula molecular |
C19H23N3O5S |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
(2S,5R,6R)-6-[(4R)-4-(4-hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H23N3O5S/c1-18(2)13(17(26)27)21-15(25)12(16(21)28-18)22-14(24)11(20-19(22,3)4)9-5-7-10(23)8-6-9/h5-8,11-13,16,20,23H,1-4H3,(H,26,27)/t11-,12-,13+,16-/m1/s1 |
Clave InChI |
MFSKHDSIPVDCDE-NFFDBFGFSA-N |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=C(C=C4)O)C(=O)O)C |
SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)O)C |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



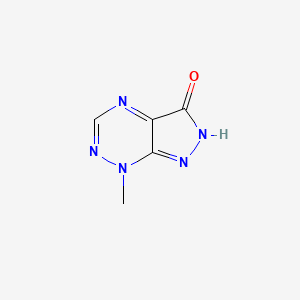
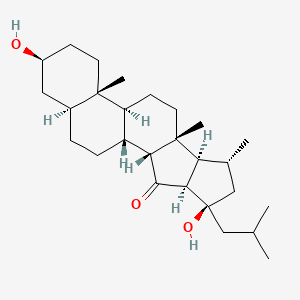
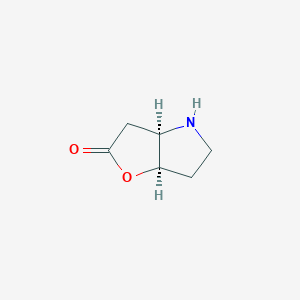
![[(2R,3R,4aS,5S,8aR)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate](/img/structure/B1245969.png)
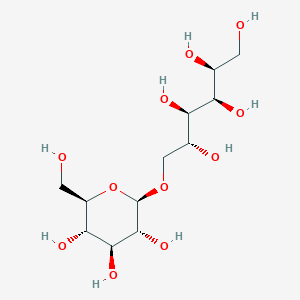
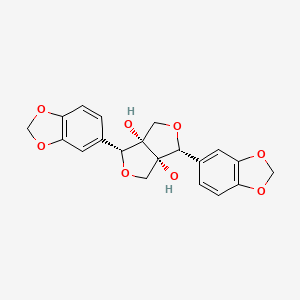
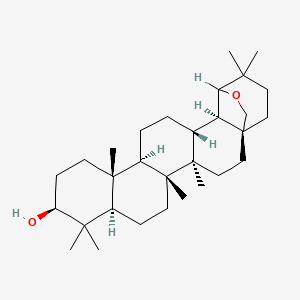
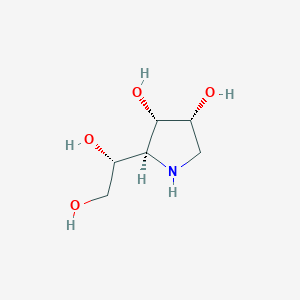
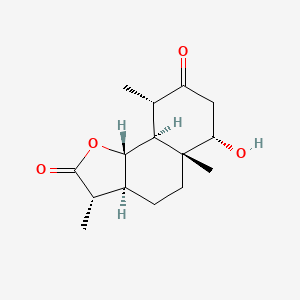
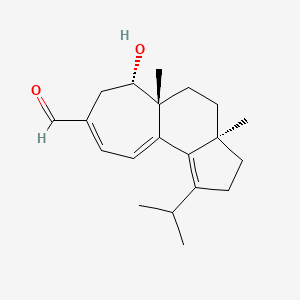
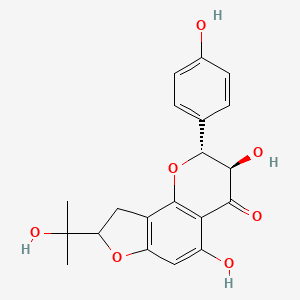
![(1S,2R,4R,7E,9S,11S)-9-hydroxy-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1245979.png)
![N-benzyl-1-(2-chloro-2-phenyl-ethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1245983.png)
